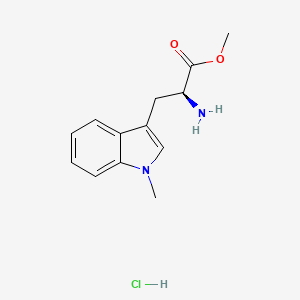
Methyl 1-Methyl-L-Tryptophanate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Methyl-L-Tryptophanate Hydrochloride, also known as Methyl L-tryptophanate hydrochloride, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis and various biochemical applications due to its unique properties. The compound has the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-Methyl-L-Tryptophanate Hydrochloride can be synthesized through the esterification of L-tryptophan with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: L-tryptophan is reacted with methanol in the presence of hydrochloric acid to form Methyl L-tryptophanate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-tryptophan are esterified with methanol and hydrochloric acid.
Continuous Purification: The product is continuously purified using industrial crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Methyl-L-Tryptophanate Hydrochloride undergoes various chemical reactions, including:
Acylation: Reacts with acyl chlorides to form acyl derivatives.
Hydrolysis: Can be hydrolyzed back to L-tryptophan and methanol in the presence of water and acid or base.
Oxidation and Reduction: Participates in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Acylation: Acyl chlorides, such as benzoyl chloride, in the presence of a base like pyridine.
Hydrolysis: Water and hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Acylation: Acyl derivatives of this compound.
Hydrolysis: L-tryptophan and methanol.
Oxidation: Oxidized products depending on the oxidizing agent used.
Reduction: Reduced forms of the compound.
Scientific Research Applications
Methyl 1-Methyl-L-Tryptophanate Hydrochloride has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: Employed in studies involving enzyme-substrate interactions and protein folding.
Pharmaceutical Research: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industrial Applications: Utilized in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of Methyl 1-Methyl-L-Tryptophanate Hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Acts as an inhibitor of certain enzymes involved in tryptophan metabolism.
Receptor Binding: Binds to specific receptors, modulating their activity and influencing cellular processes.
Pathway Modulation: Affects metabolic pathways related to amino acid synthesis and degradation.
Comparison with Similar Compounds
Methyl 1-Methyl-L-Tryptophanate Hydrochloride can be compared with other similar compounds, such as:
Methyl L-Tryptophanate: Similar structure but without the hydrochloride component.
L-Tryptophan Methyl Ester: Another ester derivative of L-tryptophan.
1-Methyl-L-Tryptophan: A methylated form of L-tryptophan without the ester group.
Uniqueness
This compound is unique due to its specific ester and hydrochloride groups, which confer distinct chemical properties and reactivity compared to other tryptophan derivatives .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1-methylindol-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-15-8-9(7-11(14)13(16)17-2)10-5-3-4-6-12(10)15;/h3-6,8,11H,7,14H2,1-2H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUCWWZYETZNJF-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2814503.png)
![METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2814504.png)
![2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B2814508.png)
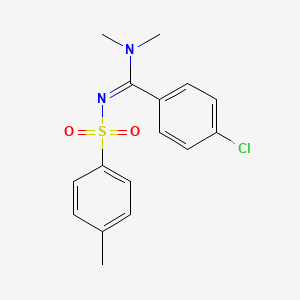
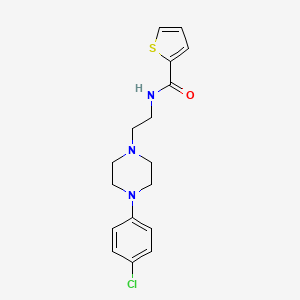
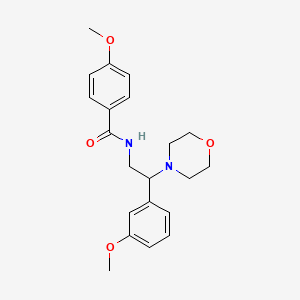
![1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2814513.png)
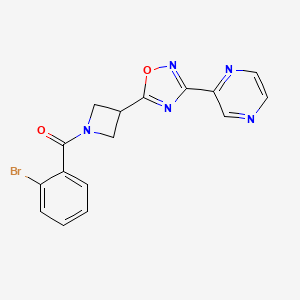
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2814516.png)
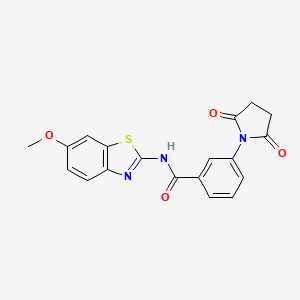
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2814519.png)
![3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2814521.png)
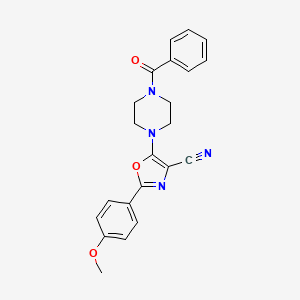
![N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2814524.png)
